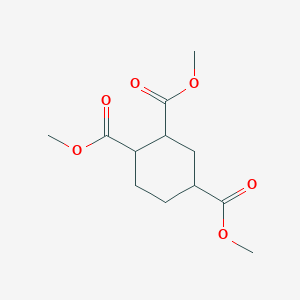

Trimethyl cyclohexane-1,2,4-tricarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

trimethyl cyclohexane-1,2,4-tricarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O6/c1-16-10(13)7-4-5-8(11(14)17-2)9(6-7)12(15)18-3/h7-9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIJHCATUHBNIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C(C1)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies

Primary Synthetic Routes to Trimethyl Cyclohexane-1,2,4-tricarboxylate

The production of this compound is primarily achieved through two convergent strategies. The first involves the esterification of cyclohexane-1,2,4-tricarboxylic acid derivatives, a method that relies on the prior synthesis of the saturated carbocyclic ring. The second, and more versatile route, begins with the construction of an unsaturated analog, a cyclohexenetricarboxylate intermediate, which is then reduced to the final saturated product.

Esterification Processes for Cyclohexane-1,2,4-tricarboxylic Acid Derivatives

The direct esterification of cyclohexane-1,2,4-tricarboxylic acid with methanol (B129727) is a classical and straightforward approach to obtaining the trimethyl ester. This method's success hinges on the efficient conversion of the three carboxylic acid groups into their corresponding methyl esters.

The most common method for this transformation is the Fischer-Speier esterification, which employs an acid catalyst to accelerate the reaction between the carboxylic acid and an excess of alcohol, in this case, methanol. numberanalytics.commasterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of methanol is typically used, which also serves as the solvent. masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (commonly sulfuric acid or hydrochloric acid), which enhances the electrophilicity of the carbonyl carbon. numberanalytics.commasterorganicchemistry.com The nucleophilic oxygen of methanol then attacks this activated carbonyl, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. numberanalytics.commasterorganicchemistry.com Given the presence of three carboxylic acid groups in cyclohexane-1,2,4-tricarboxylic acid, this process occurs sequentially at each site. The kinetics of acid-catalyzed esterification of cyclohexanecarboxylic acids in methanol have been studied, providing insight into the reactivity of such systems. rsc.orgrsc.org

Table 1: Key Parameters in Acid-Catalyzed Esterification

| Parameter | Effect on Reaction | Typical Conditions |

| Catalyst | Increases the rate of reaction by protonating the carbonyl group. | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl), p-Toluenesulfonic acid (TsOH). |

| Alcohol | Acts as both reactant and solvent; used in large excess to shift equilibrium. | Methanol (CH₃OH). |

| Temperature | Increases reaction rate, but can lead to side reactions if too high. | Reflux temperature of the alcohol (e.g., ~65 °C for methanol). |

| Water Removal | Shifts the equilibrium towards the product side. | Use of a Dean-Stark apparatus or desiccating agents. |

To maximize the yield and purity of this compound, several optimization strategies are employed. A primary consideration is the effective removal of water, a byproduct of the esterification, which can shift the equilibrium back towards the reactants. numberanalytics.comontosight.ai This is often achieved using a Dean-Stark apparatus, which physically separates water from the reaction mixture. numberanalytics.com

The concentration of the acid catalyst and the reaction temperature are also critical parameters that must be carefully controlled. numberanalytics.comontosight.ai A higher catalyst concentration and elevated temperatures generally increase the reaction rate. numberanalytics.comontosight.ai However, excessively high temperatures can lead to degradation of the reactants or products. numberanalytics.com Studies on the esterification of stearic acid have shown that increasing the catalyst concentration and the alcohol-to-acid molar ratio significantly enhances the reaction rate and yield. ache.org.rs For instance, one study demonstrated that increasing the alcohol excess from equimolar to a 10-fold excess could improve the ester yield from 65% to 97% at equilibrium. masterorganicchemistry.com

Furthermore, kinetic analyses of esterification reactions can serve as a powerful tool for rational process optimization, allowing for the use of near-equimolar amounts of reagents under specific catalytic conditions. nih.gov

Hydrogenation Routes from Unsaturated Precursors

An alternative and often more intricate approach to this compound involves the catalytic hydrogenation of an unsaturated precursor, namely a trimethyl cyclohexenetricarboxylate. This route offers the advantage of building the cyclic system with inherent functionality that can be modified in the final step.

The saturation of the carbon-carbon double bond in a cyclohexenetricarboxylate intermediate is typically achieved through catalytic hydrogenation. libretexts.org This process involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst. Common catalysts for this transformation include palladium, platinum, and nickel, often supported on a high-surface-area material like carbon (Pd/C, Pt/C). libretexts.org

The reaction is generally carried out by exposing a solution of the unsaturated ester to a hydrogen atmosphere in the presence of the catalyst. The hydrogenation of alkenes is an exothermic process, and the conditions (temperature and pressure) can be adjusted to ensure complete conversion. libretexts.org It is noteworthy that under the conditions typically used for alkene hydrogenation, other functional groups such as esters generally remain unaffected. libretexts.org A specific example involves the hydrogenation of trimethyl cyclohex-5-ene-1,2,4-tricarboxylate using a platinum-on-carbon catalyst in m-xylene (B151644) at reflux, which yielded the desired this compound.

Recent research has also explored the use of ruthenium-based catalysts for the selective hydrogenation of unsaturated esters, which can be effective under mild conditions. researchgate.net Nickel-catalyzed asymmetric hydrogenation of α,β-unsaturated esters has also been developed, highlighting the ongoing advancements in this field. acs.org

Table 2: Catalysts and Conditions for Hydrogenation of Unsaturated Esters

| Catalyst | Support | Typical Conditions | Selectivity |

| Palladium (Pd) | Carbon (C) | H₂ gas, ambient or elevated pressure, room or elevated temperature. | High for C=C bonds; generally does not reduce esters. |

| Platinum (Pt) | Carbon (C) | H₂ gas, ambient or elevated pressure, room or elevated temperature. | High for C=C bonds; can reduce esters under more forcing conditions. |

| Nickel (Ni) | Raney Ni | H₂ gas, high pressure and temperature. | Effective for C=C and can also reduce esters. |

| Ruthenium (Ru) | Various | H₂ gas, often mild conditions (e.g., 40 °C, 5 bar H₂). | Can be highly selective for C=C or C=O depending on the catalyst system. researchgate.net |

The unsaturated cyclohexenetricarboxylate precursors are most effectively synthesized through a [4+2] cycloaddition reaction, famously known as the Diels-Alder reaction. cerritos.eduresearchgate.net This powerful reaction forms a six-membered ring by reacting a conjugated diene (a molecule with two alternating double bonds) with a dienophile (an alkene or alkyne). cerritos.eduresearchgate.net

In the context of synthesizing a precursor for this compound, a suitable diene such as 1,3-butadiene (B125203) can be reacted with a dienophile that contains the necessary tricarboxylate functionality or its precursor. cerritos.eduutahtech.eduyoutube.comresearchgate.netresearchgate.netyoutube.com For example, the reaction of 1,3-butadiene with a suitably substituted alkene bearing three carboxyl or ester groups would yield the desired cyclohexene (B86901) ring system. The Diels-Alder reaction is highly stereospecific, allowing for the control of the relative stereochemistry of the substituents on the newly formed ring. cerritos.eduyoutube.com

The diene, 1,3-butadiene, is a gas and can be challenging to handle. A common laboratory practice is to generate it in situ from a stable solid precursor like 3-sulfolene (B121364) (butadiene sulfone), which decomposes upon heating to release 1,3-butadiene and sulfur dioxide. cerritos.eduutahtech.edu The dienophile would be a molecule like trimethyl aconitate or a related derivative. The reaction is often carried out in a high-boiling solvent to facilitate the decomposition of the diene precursor and promote the cycloaddition. utahtech.edu

Sustainable and Biomass-Derived Synthesis Pathways

The shift towards a bio-based economy necessitates the development of synthetic routes that utilize renewable feedstocks, minimizing reliance on petrochemicals. kit.edu The synthesis of cyclic carboxylates is well-suited to this approach, as many biomass-derived platform chemicals can serve as precursors.

The core of a sustainable synthesis for this compound lies in constructing the substituted cyclohexane (B81311) ring from renewable, non-fossil-based starting materials. rsc.org Sugar-derived carboxylic acids, obtained through the fermentation or chemical conversion of carbohydrates, are primary candidates for this role. nih.govrsc.org Platform chemicals like muconic acid and fumaric acid, which can be derived from sugars, offer a direct route to the C6 ring structure. researchgate.netrsc.org

A key reaction in this pathway is the Diels-Alder cycloaddition, which can form a cyclohexene framework from a bio-based diene and dienophile. researchgate.netrsc.org For instance, muconic acid can react with other unsaturated compounds to build the ring, which is subsequently hydrogenated to yield the saturated cyclohexane backbone. rsc.org Research has demonstrated the synthesis of 1,2,3,4-cyclohexanetetracarboxylate from sugar-derived muconic and fumaric acid with high yields, showcasing a viable blueprint for similar tricarboxylate structures. rsc.org

Another significant biomass-derived platform chemical is citric acid. rsc.orgresearchgate.net Catalytic processes have been developed to convert citric acid into other valuable organic acids, including tricarballylic acid, which serves as a foundational tricarboxylic acid structure. rsc.org These bio-derived acids can then undergo esterification to produce the target trimethyl ester.

| Renewable Feedstock | Derived Platform Chemical | Key Transformation Reaction | Relevance to Tricarboxylate Synthesis |

|---|---|---|---|

| Sugars (e.g., Glucose) | Muconic Acid, Fumaric Acid | Diels-Alder Cycloaddition | Forms the core C6 cyclohexane ring structure. researchgate.netrsc.org |

| Sugars, Lignocellulose | Citric Acid | Dehydration, Hydrogenation | Produces foundational tricarboxylic acids like tricarballylic acid. rsc.orgresearchgate.net |

| Plant Oils | Unsaturated Fatty Acids | Oxidative Cleavage, Cyclization | Provides long-chain carbon backbones that can be functionalized and cyclized. |

| Biomass (General) | Furfural, Malonic Acid | Condensation, Cyclization | Used to synthesize bio-based cyclic dicarboxylic acids as precursors. researchgate.net |

The development of sustainable synthesis pathways for this compound is guided by the principles of Green Chemistry. researchgate.netgoogle.com These principles aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. google.comiwu.edu

Key principles applied in this context include:

Use of Renewable Feedstocks : As detailed previously, basing the synthesis on biomass-derived acids instead of petroleum derivatives is a cornerstone of the green approach. nih.gov This aligns with the goal of transitioning to a sustainable chemical industry. rsc.org

Atom Economy : Designing reactions that maximize the incorporation of all materials from the starting reagents into the final product is crucial. The Diels-Alder reaction is an excellent example of a highly atom-economical process, as it forms the cyclic structure with minimal to no byproducts. researchgate.netrsc.org

Catalysis : The use of selective catalysts, rather than stoichiometric reagents, reduces waste and allows for milder reaction conditions. mun.ca For example, catalytic hydrogenation of the cyclohexene intermediate is more efficient and greener than using stoichiometric reducing agents. researchgate.net Similarly, solid acid catalysts can be employed for esterification, which are often recyclable and less corrosive than liquid acids. nih.gov

Waste Prevention : By optimizing reaction pathways and employing catalytic methods, the generation of waste is minimized. One-pot or tandem reactions, where multiple synthetic steps are performed in the same reactor without isolating intermediates, further reduce solvent use and waste streams. nih.gov

| Green Chemistry Principle | Application in Tricarboxylate Synthesis | Benefit |

|---|---|---|

| #7: Use of Renewable Feedstocks | Synthesizing from sugar-derived acids like muconic or citric acid. rsc.org | Reduces dependence on fossil fuels and lowers carbon footprint. |

| #2: Atom Economy | Employing cycloaddition reactions like Diels-Alder to form the ring. | Maximizes efficiency and minimizes byproduct formation. |

| #9: Catalysis | Using solid acid catalysts for esterification or metal catalysts for hydrogenation. researchgate.netnih.gov | Increases reaction rates, improves selectivity, and reduces waste. |

| #8: Reduce Derivatives | Developing one-pot procedures that avoid protection/deprotection steps. nih.gov | Simplifies the process, saves reagents, and reduces waste. nih.gov |

| #5: Safer Solvents and Auxiliaries | Using greener solvents like water or ionic liquids where possible, or minimizing solvent use altogether. iwu.edu | Reduces environmental impact and improves process safety. |

Industrial Scale-Up and Process Intensification Considerations

Translating a laboratory synthesis to industrial production requires a focus on efficiency, safety, cost-effectiveness, and consistency. Process intensification—an approach in chemical engineering that leads to smaller, cleaner, and more energy-efficient technologies—is key to achieving these goals. mdpi.comyoutube.com

Continuous flow chemistry represents a significant advancement over traditional batch processing for the industrial synthesis of specialty chemicals like this compound. smolecule.comajinomoto.com In a flow reactor, reagents are continuously pumped through a network of tubes or plates where the reaction occurs, offering precise control over conditions. tue.nlmit.edu

The benefits of using continuous flow reactors for this synthesis include:

Enhanced Heat Transfer : Reactions such as hydrogenation and esterification can be highly exothermic. The high surface-area-to-volume ratio in flow reactors allows for rapid and efficient heat dissipation, preventing the formation of hot spots and reducing the risk of runaway reactions. tue.nl

Improved Safety : The small internal volume of flow reactors means that only a minimal amount of hazardous material is present at any given time, significantly increasing the inherent safety of the process. youtube.comajinomoto.com

Precise Control and Higher Yields : Temperature, pressure, and residence time can be controlled with high precision, leading to optimized reaction conditions, improved selectivity, and consistently higher product yields compared to batch reactors. ajinomoto.com

Scalability : Scaling up production in a flow system often involves running the reactor for longer periods or adding parallel reactor lines ("numbering-up"), which is more straightforward and predictable than scaling up batch reactors. tue.nl

Different types of flow reactors, such as Continuous Stirred Tank Reactors (CSTRs) in a cascade or tubular/coil reactors, can be selected based on the specific kinetics and requirements of each step in the synthesis, from the initial cycloaddition to the final esterification. ajinomoto.com

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Process Control | Difficult to maintain uniform temperature and mixing, especially at scale. | Precise control over temperature, pressure, and residence time. ajinomoto.com |

| Heat Transfer | Limited by low surface-area-to-volume ratio; risk of hot spots. | Excellent heat transfer due to high surface-area-to-volume ratio. tue.nl |

| Safety | Large volumes of reagents and solvents present a higher risk. | Small reactor volumes minimize the inventory of hazardous materials. youtube.com |

| Yield & Consistency | Can suffer from batch-to-batch variability. | Typically provides higher, more consistent yields and product quality. ajinomoto.com |

| Scalability | Complex; redesign of reactor and process conditions often needed. | Simpler scale-up through longer operation times or parallelization. tue.nl |

Chemical Reactivity and Transformation Pathways

Hydrolytic Cleavage of Ester Linkages to Corresponding Carboxylic Acids

The ester functionalities of trimethyl cyclohexane-1,2,4-tricarboxylate can undergo hydrolytic cleavage to yield the corresponding cyclohexanetricarboxylic acid. This reaction can be catalyzed by either acid or base.

Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The reaction is reversible and typically requires elevated temperatures to proceed at a reasonable rate.

Base-catalyzed hydrolysis, or saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This is followed by the departure of a methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid, driving the reaction to completion.

Table 1: Conditions for Hydrolytic Cleavage

| Catalyst | Reagents | Products | Conditions |

| Acid | Water, H+ (e.g., HCl, H2SO4) | Cyclohexane-1,2,4-tricarboxylic acid, Methanol (B129727) | Heat |

| Base | Hydroxide (e.g., NaOH, KOH), Water | Cyclohexane-1,2,4-tricarboxylate salt, Methanol | Room Temperature or Mild Heat |

Transesterification Reactions for Alkyl Group Modification

Transesterification is a process where the methyl groups of the ester are exchanged with another alkyl group from an alcohol. This reaction is also typically catalyzed by an acid or a base. The equilibrium can be shifted towards the products by using a large excess of the reactant alcohol or by removing the methanol that is formed. This method is crucial for synthesizing a variety of esters with different properties.

For instance, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would lead to the formation of triethyl cyclohexane-1,2,4-tricarboxylate.

Table 2: Examples of Transesterification Reactions

| Reactant Alcohol | Catalyst | Product |

| Ethanol | Acid or Base | Triethyl cyclohexane-1,2,4-tricarboxylate |

| Propanol | Acid or Base | Tripropyl cyclohexane-1,2,4-tricarboxylate |

| Butanol | Acid or Base | Tributyl cyclohexane-1,2,4-tricarboxylate |

Redox Chemistry of the Ester Functionalities

The ester groups of this compound can undergo both oxidation and reduction, leading to different functional group transformations.

Oxidation Pathways to Carboxylic Acid Derivatives

While the ester group itself is relatively resistant to oxidation, the cyclohexane (B81311) ring can be oxidized under strong conditions, which can lead to the cleavage of the ring and the formation of various carboxylic acid derivatives. However, direct oxidation of the ester group without affecting the cycloalkane ring is not a common transformation.

Reduction to Alcohol Derivatives

The ester functionalities can be readily reduced to the corresponding primary alcohols. nih.gov Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. This reduction would convert this compound into (cyclohexane-1,2,4-triyl)trimethanol.

Table 3: Reduction of Ester Functionalities

| Reducing Agent | Product |

| Lithium Aluminum Hydride (LiAlH4) | (Cyclohexane-1,2,4-triyl)trimethanol |

| Sodium Borohydride (NaBH4) | No reaction (typically) |

Nucleophilic Substitution Reactions on the Ester Groups

The carbonyl carbon of the ester groups is electrophilic and can be attacked by various nucleophiles, leading to substitution reactions. nih.gov This is a broad category of reactions that includes hydrolysis and transesterification as specific examples. Other nucleophiles, such as amines, can also react to form amides. For example, the reaction with ammonia (B1221849) would yield the corresponding triamide.

Investigations into Reaction Kinetics and Thermodynamic Profiles

Detailed kinetic and thermodynamic studies on this compound are not extensively available in the public domain. However, the general principles of ester reaction mechanisms apply. The rates of the aforementioned reactions would be influenced by factors such as temperature, concentration of reactants and catalysts, and the solvent used. For instance, the rate of hydrolysis is dependent on the pH of the solution. Thermodynamically, the hydrolysis of esters is generally a favorable process.

Further research would be necessary to quantify the specific rate constants and activation energies for the various transformations of this particular compound, which would be valuable for optimizing synthetic procedures and understanding its stability and reactivity in different chemical environments.

Structural Characterization and Stereochemical Studies

Spectroscopic Methodologies for Molecular Structure Elucidation

The precise molecular geometry and electronic structure of Trimethyl cyclohexane-1,2,4-tricarboxylate would be determined using a combination of spectroscopic methods. Each technique provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is the most powerful tool for determining the three-dimensional structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework and the spatial relationships between atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would be used to identify the number of unique proton environments, their chemical shifts, and their coupling patterns. This information is crucial for determining the relative stereochemistry of the substituents on the cyclohexane (B81311) ring. The chair conformation of the cyclohexane ring would lead to distinct signals for axial and equatorial protons. The chemical shifts of the methoxy (B1213986) protons would also be observed.

Expected ¹H NMR Data: A detailed analysis would provide chemical shifts (δ) in ppm, multiplicity (e.g., singlet, doublet, triplet, multiplet), coupling constants (J) in Hz, and integration values for each proton signal.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Cyclohexane Ring Protons | 1.5 - 3.0 | Multiplets | - |

| Methoxy Protons (-OCH₃) | ~3.7 | Singlets | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy would be employed to determine the number of different carbon environments in the molecule. The chemical shifts of the carbonyl carbons in the ester groups, the carbons of the cyclohexane ring, and the methoxy carbons would provide key structural information.

Expected ¹³C NMR Data: This table would present the chemical shifts (δ) in ppm for each unique carbon atom in the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carbonyl Carbons (C=O) | 170 - 175 |

| Cyclohexane Ring Carbons | 25 - 50 |

| Methoxy Carbons (-OCH₃) | ~52 |

Two-Dimensional NMR Techniques (e.g., DQF COSY) for Complex Structural Assignments

To unambiguously assign the proton and carbon signals and to determine the connectivity of atoms, two-dimensional NMR techniques such as Double Quantum Filtered Correlation Spectroscopy (DQF COSY) would be essential. DQF COSY would reveal proton-proton coupling networks, helping to trace the connectivity through the cyclohexane ring. Other 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to correlate proton and carbon signals, providing further confirmation of the molecular structure.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, confirming its molecular formula (C₁₂H₁₈O₆). nih.gov The fragmentation pattern observed in the mass spectrum would offer valuable information about the compound's structure, showing characteristic losses of methoxy and carbomethoxy groups.

Expected Mass Spectrometry Data:

| Ion | m/z (Mass-to-Charge Ratio) | Identity |

| [M]⁺ | 258.11 | Molecular Ion |

| [M - OCH₃]⁺ | 227.09 | Loss of a methoxy group |

| [M - COOCH₃]⁺ | 199.09 | Loss of a carbomethoxy group |

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Fingerprinting

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show strong absorption bands characteristic of the carbonyl (C=O) stretching of the ester groups and the C-O stretching vibrations.

Expected Infrared Spectroscopy Data:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | 1730 - 1750 |

| C-O Stretch (Ester) | 1150 - 1250 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

Stereochemical Isomerism and Diastereomeric Relationships within Cyclohexane-1,2,4-tricarboxylate

The presence of three stereocenters at positions 1, 2, and 4 of the cyclohexane ring in cyclohexane-1,2,4-tricarboxylate gives rise to a number of possible stereoisomers. Each substituent can be oriented either above (cis) or below (trans) the general plane of the ring relative to the other substituents. This leads to a variety of diastereomers, which are stereoisomers that are not mirror images of each other. spcmc.ac.inlibretexts.org

These different spatial arrangements result in distinct diastereomers, each with unique physical and chemical properties. Depending on the symmetry of the particular isomer, it may be chiral and exist as a pair of enantiomers, or it may be an achiral meso compound. spcmc.ac.inlibretexts.org

Identification and Separation of Stereoisomers

The identification and separation of the various stereoisomers of polysubstituted cyclohexanes are accomplished through a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of these compounds. rsc.org The coupling constants between adjacent protons on the cyclohexane ring can provide information about their dihedral angles, which in turn helps to establish the cis or trans relationship between substituents.

For the separation of diastereomers, chromatographic methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed. These techniques exploit the differences in the physical properties of the diastereomers, such as their polarity and boiling points, to achieve separation. In some cases, derivatization of the carboxylate groups may be performed to enhance the separation efficiency. researchgate.netmdpi.com For chiral isomers, chiral chromatography can be used to resolve the enantiomers.

| Technique | Application | Principle |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Identification of stereoisomers | Analysis of proton-proton coupling constants to determine relative stereochemistry (cis/trans). |

| Gas Chromatography (GC) | Separation of diastereomers | Separation based on differences in volatility and interaction with the stationary phase. |

| High-Performance Liquid Chromatography (HPLC) | Separation of diastereomers and enantiomers | Separation based on differential partitioning between a mobile and a stationary phase. Chiral stationary phases can be used for enantiomeric resolution. |

| Crystallization | Separation of diastereomers | Fractional crystallization can separate diastereomers based on differences in their solubility. |

Conformational Preferences and Dynamics of the Cyclohexane Ring

The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angle and torsional strain. slideshare.netlibretexts.org In this conformation, the substituents on each carbon atom can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). mvpsvktcollege.ac.in

The chair conformation can undergo a process called ring flipping, where one chair form converts into another. nih.gov During this process, axial substituents become equatorial, and equatorial substituents become axial. libretexts.org The relative stability of the two chair conformers is determined by the steric interactions of the substituents. Generally, conformations with bulky substituents in the equatorial position are more stable, as this minimizes unfavorable 1,3-diaxial interactions. wikipedia.orglibretexts.org

In this compound, the three methoxycarbonyl groups are relatively bulky. The most stable conformation will be the one that places the maximum number of these groups in the equatorial position. libretexts.org The energetic preference for a substituent to be in the equatorial position is quantified by its A-value (Gibbs free energy difference). wikipedia.org Larger groups have larger A-values, indicating a stronger preference for the equatorial position.

The dynamic interconversion between different ring conformations, such as the chair and twisted boat forms, can be influenced by the steric repulsion between bulky substituents. nih.gov For certain stereoisomers, particularly those with adjacent bulky trans substituents, the energy barrier for ring inversion may be lowered, leading to more dynamic behavior. nih.gov

| Conformation | Relative Stability | Key Features |

|---|---|---|

| Chair | Most stable | Minimizes angle and torsional strain. Substituents can be axial or equatorial. |

| Boat | Less stable | Significant torsional strain from eclipsed bonds and steric strain between "flagpole" hydrogens. |

| Twist-Boat | Intermediate stability | A more stable version of the boat conformation with reduced torsional and steric strain. |

Theoretical and Computational Chemistry

Electronic Structure Calculations for Molecular Properties

Electronic structure calculations are fundamental to predicting a wide range of molecular properties, from geometry and stability to spectroscopic characteristics.

Density Functional Theory (DFT) has become a principal method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. For Trimethyl cyclohexane-1,2,4-tricarboxylate, DFT calculations can be employed to determine key molecular properties. While specific studies on this exact molecule are not abundant in the literature, the principles of DFT application to substituted cyclohexanes are well-established. researchgate.net

DFT calculations would typically commence with a geometry optimization to find the lowest energy conformation of the molecule. This involves exploring the potential energy surface to locate the global minimum. For this compound, this would involve considering the various chair and boat conformations of the cyclohexane (B81311) ring, as well as the different stereoisomers arising from the chiral centers at positions 1, 2, and 4. The relative energies of these conformers can be calculated to predict their populations at a given temperature.

Furthermore, DFT can be used to compute a variety of electronic properties that provide insight into the molecule's reactivity and spectroscopic behavior. These properties are summarized in the table below:

| Property | Description | Relevance to this compound |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Used to compare the relative stability of different isomers and conformers. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A larger gap generally indicates greater chemical stability and lower reactivity. |

| Electron Density Distribution | A map of the probability of finding an electron at any given point in the molecule. | Reveals the regions of high and low electron density, indicating nucleophilic and electrophilic sites. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. |

| Vibrational Frequencies | The frequencies of the normal modes of vibration of the molecule. | Can be used to predict the infrared (IR) and Raman spectra of the molecule. |

For substituted cyclohexanes, it has been shown that the choice of functional and basis set in DFT calculations is crucial for obtaining accurate results, particularly when considering non-covalent interactions that can influence conformational preferences. rsc.org

Molecular Orbital (MO) theory provides a more detailed picture of bonding than simple Lewis structures by considering the delocalization of electrons across the entire molecule. The molecular orbitals of this compound are formed from the linear combination of the atomic orbitals of its constituent atoms.

For this compound, the HOMO is likely to be localized on the oxygen atoms of the carboxylate groups, which possess lone pairs of electrons. The LUMO is likely to be associated with the anti-bonding orbitals of the carbonyl groups (C=O). A qualitative MO diagram can be constructed to visualize the relative energies of the key orbitals and understand the electronic transitions that give rise to its UV-Vis spectrum.

Molecular Modeling and Simulation of Conformational Landscapes

The cyclohexane ring is not planar and can adopt several conformations, the most stable of which are the chair conformations. The substituents on the ring can occupy either axial or equatorial positions. For this compound, the presence of three bulky trimethyl carboxylate groups significantly influences the conformational preferences of the ring.

Molecular modeling techniques, such as molecular mechanics and molecular dynamics simulations, are employed to explore the conformational landscape of this molecule. These methods use classical force fields to calculate the potential energy of the molecule as a function of its atomic coordinates.

The primary goal of a conformational analysis of this compound is to identify the most stable chair conformation. Generally, bulky substituents prefer to occupy the equatorial position to minimize steric hindrance, particularly 1,3-diaxial interactions. libretexts.org The relative stability of different conformers is determined by the balance of these steric interactions.

A systematic conformational search would involve rotating the single bonds and performing energy minimizations to identify all low-energy conformers. The results of such a study would provide the relative energies and geometric parameters of the different conformers, as well as the energy barriers for interconversion between them. This information is crucial for understanding the molecule's dynamic behavior in solution.

Reaction Pathway Analysis and Transition State Elucidation

Computational chemistry can be used to investigate the mechanisms of chemical reactions involving this compound. This involves mapping out the potential energy surface for a given reaction to identify the transition state, which is the highest energy point along the reaction coordinate.

A likely reaction pathway for the synthesis of this compound is the Fischer esterification of cyclohexane-1,2,4-tricarboxylic acid with methanol (B129727) in the presence of an acid catalyst. oit.edu Computational methods can be used to model this reaction and elucidate the detailed mechanism.

The key steps in the reaction pathway that can be investigated computationally include:

Protonation of the carboxylic acid: The initial step involves the protonation of one of the carboxylic acid groups by the acid catalyst.

Nucleophilic attack by methanol: The alcohol then acts as a nucleophile and attacks the protonated carbonyl carbon.

Proton transfer: A proton is transferred from the attacking methanol to one of the hydroxyl groups.

Elimination of water: A molecule of water is eliminated to form a protonated ester.

Deprotonation: The final step is the deprotonation of the ester to yield the final product and regenerate the catalyst.

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile for the reaction can be constructed. This allows for the determination of the activation energy and the rate-determining step of the reaction.

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling aims to establish a quantitative relationship between the structure of a molecule and its chemical reactivity or biological activity. For a series of related compounds, such as derivatives of this compound, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed.

These models are based on the principle that the properties of a molecule are a function of its structural and electronic features. A typical QSAR/QSPR study involves the following steps:

Data Set Generation: A set of molecules with known activities or properties is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the molecule's structure and properties, are calculated for each molecule in the data set.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to develop a mathematical model that correlates the descriptors with the activity or property of interest.

Model Validation: The predictive power of the model is assessed using various statistical techniques.

For this compound and its analogues, QSAR models could be developed to predict their reactivity in various chemical transformations or their potential biological activities. The descriptors used in such models could include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges, HOMO/LUMO energies), and topological indices. The development of such predictive models can accelerate the discovery of new compounds with desired properties.

Applications in Materials Science and Polymer Engineering

Function as a Plasticizer in Polymeric Materials

Plasticizers are additives that increase the flexibility, or plasticity, and durability of a material. specialchem.com Trimethyl cyclohexane-1,2,4-tricarboxylate serves as an efficient plasticizer, particularly valued for its compatibility with various polymers and its contribution to improved material performance.

The primary mechanism by which plasticizers function is through the principle of polymer chain intercalation. Plasticizer molecules, such as this compound, are low-molecular-weight compounds that position themselves between the long polymer chains. researchgate.net This intercalation increases the intermolecular distance, or free volume, between the macromolecules. By doing so, the plasticizer disrupts the rigid polymer-polymer interactions (van der Waals forces), allowing the polymer chains to move more freely relative to one another. This enhanced mobility results in a material that is more flexible, less brittle, and easier to deform. researchgate.net The bulky, cyclic structure of the cyclohexane (B81311) ring, combined with the polar carboxylate groups, allows for effective separation of polymer chains and interaction with polar polymers, enhancing its plasticizing efficiency.

The introduction of this compound into a polymer matrix significantly alters its thermomechanical properties. A key effect is the reduction of the glass transition temperature (Tg), the temperature at which a rigid, glassy polymer becomes more flexible and rubbery. By increasing the free volume and chain mobility, the plasticizer lowers the energy required for the polymer to transition from a glassy to a rubbery state.

This change is accompanied by modifications to mechanical properties. Typically, the addition of a plasticizer leads to a decrease in tensile strength and Young's modulus (a measure of stiffness) while increasing the elongation at break, indicating enhanced flexibility. researchgate.net These modifications also improve the processability of polymers by reducing melt viscosity, which allows for processing at lower temperatures and pressures, saving energy and reducing thermal degradation of the polymer. researchgate.net

Table 1: Influence of Tricarboxylate Plasticizers on Polymer Properties

| Property | Effect of Plasticizer Addition | Underlying Reason |

|---|---|---|

| Glass Transition Temperature (Tg) | Decrease | Increased free volume and polymer chain mobility. researchgate.net |

| Young's Modulus (Stiffness) | Decrease | Reduced intermolecular forces between polymer chains. researchgate.net |

| Tensile Strength | Decrease | Weakened polymer-polymer interactions. icm.edu.pl |

| Elongation at Break (Flexibility) | Increase | Greater ease of polymer chain movement and uncoiling. chemrxiv.org |

| Melt Viscosity | Decrease | Easier flow of polymer chains in the molten state. researchgate.net |

There is growing interest in using bio-based plasticizers to create fully renewable and biodegradable materials. mdpi.com this compound and similar tricarboxylate esters are being explored as effective plasticizers for bioplastics like Polylactic Acid (PLA). researchgate.netkuleuven.be PLA is a popular biopolymer derived from renewable resources, but its inherent brittleness limits its applications. mdpi.com

Novel tricarboxylate plasticizers derived from citric acid have been synthesized and blended with PLA. researchgate.net Studies show that these plasticizers effectively lower the Tg of PLA and enhance its mechanical flexibility, with results comparable or superior to commercially available plasticizers. researchgate.net A significant advantage of certain bio-based tricarboxylates is their potential for reduced migration, or leaching, from the polymer matrix over time compared to some traditional plasticizers, which improves the long-term stability and safety of the final product. researchgate.net

Design and Synthesis of Novel Polymer Additives Based on Tricarboxylate Scaffolds

The tricarboxylate scaffold, a molecule featuring three carboxylate functional groups, serves as a versatile platform for designing and synthesizing novel polymer additives. The multiple functional groups on a single scaffold, such as a cyclohexane ring, allow for the creation of multifunctional additives. For instance, different ester groups can be attached to the tricarboxylate core to fine-tune properties like compatibility with various polymers, plasticizing efficiency, and thermal stability.

This molecular architecture is utilized in creating well-defined polymer scaffolds that can be modified to produce materials for specific, high-value applications. figshare.com By controlling the synthesis, additives can be designed with tailored molecular weights and distributions, leading to predictable performance enhancements in the final polymer product. figshare.com This approach is central to developing advanced materials for fields like tissue engineering, where polymer scaffolds with controlled properties are essential. researchgate.netmdpi.com

Comparative Studies of Cycloaliphatic Plasticizers versus Aromatic Counterparts in Polymer Performance

Comparative studies between cycloaliphatic and aromatic plasticizers (such as phthalates) highlight key performance differences. The primary distinction lies in the core chemical structure—a saturated cyclohexane ring versus an unsaturated aromatic ring.

Cycloaliphatic plasticizers generally offer superior UV resistance and weatherability. rqbchemical.com Aromatic compounds can absorb UV radiation, leading to degradation and yellowing of the polymer over time, whereas the saturated rings of cycloaliphatic compounds are more stable. rqbchemical.com This makes cycloaliphatic esters a preferred choice for applications requiring long-term outdoor exposure and color stability.

While high-molecular-weight phthalates like DINP (Diisononyl phthalate) are widely used and provide good performance at various temperatures, cycloaliphatic alternatives are gaining traction due to toxicological and environmental concerns associated with some phthalates. specialchem.com Cycloaliphatic plasticizers derived from hydrogenated phthalates or other precursors are often presented as safer, "non-phthalate" alternatives. chemrxiv.orggoogle.com

Table 2: Comparison of Cycloaliphatic vs. Aromatic Plasticizers

| Property | Cycloaliphatic Plasticizers (e.g., this compound) | Aromatic Plasticizers (e.g., Phthalates) |

|---|---|---|

| UV Resistance | Excellent; non-yellowing. rqbchemical.com | Fair to Poor; can lead to degradation and discoloration. |

| Weatherability | Superior, suitable for outdoor applications. rqbchemical.com | Generally lower resistance to outdoor conditions. |

| Plasticizing Efficiency | Good to Excellent, depending on specific structure. | Excellent, well-established performance in PVC and other polymers. chemrxiv.org |

| Low-Temperature Flexibility | Generally good. | Varies; some offer excellent low-temperature performance. specialchem.com |

| Regulatory Profile | Often marketed as safer, "non-phthalate" alternatives. chemrxiv.org | Some low-molecular-weight phthalates face regulatory scrutiny and restrictions. |

Emerging Research Frontiers

Advanced Functionalization for Tailored Applications

The structure of Trimethyl cyclohexane-1,2,4-tricarboxylate offers multiple avenues for advanced functionalization, enabling the development of molecules with highly specific properties. The three methyl ester groups and the cyclohexane (B81311) ring itself are primary targets for chemical modification. These sites can be independently or collectively altered to tailor the molecule for applications ranging from performance polymers to pharmaceutical intermediates. atomfair.com

Key functionalization strategies include:

Hydrolysis: The ester groups can be hydrolyzed back to carboxylic acids. These resulting acid groups can then serve as anchor points for forming amides, coordination polymers, or other functional derivatives.

Transesterification: Exchanging the methyl groups for longer or more complex alkyl or aryl groups can systematically alter the compound's physical properties, such as its solubility, viscosity, and compatibility as a plasticizer. google.com

Ring Modification: The saturated cyclohexane ring can undergo various reactions, such as halogenation or oxidation, to introduce new functionalities, although this typically requires more forcing conditions compared to reactions at the ester groups.

The strategic modification of these sites is a key area of research for creating bespoke molecules.

Table 1: Potential Functionalization Sites and Outcomes

| Functionalization Site | Reaction Type | Potential Outcome/Application |

|---|---|---|

| Carbonyl Carbon (Ester) | Hydrolysis, Aminolysis | Precursor for polyamides, Metal-Organic Frameworks (MOFs) |

| Methyl Group (Ester) | Transesterification | Modified plasticizers, Polymer additives with tailored solubility |

Exploration of Supramolecular Assemblies involving Cyclohexane Polycarboxylates

The broader family of cyclohexane polycarboxylates, including the parent acid of this compound, is instrumental in the field of supramolecular chemistry. These compounds are capable of self-assembly into highly ordered, non-covalent structures. The cyclohexane ring provides a rigid yet conformationally flexible scaffold, while the carboxylate groups offer sites for directional interactions like hydrogen bonding.

Research has shown that related cyclohexane derivatives can form complex supramolecular structures. For instance, all-cis 1,2,3,4,5,6-hexafluorocyclohexane, a molecule with a large dipole moment, has been used to drive the self-assembly of supramolecular polymers into double helical nanofibers. nih.gov This demonstrates the profound influence the cyclohexane core can have on directing higher-order assembly. Similarly, amphiphilic homopolymers containing carboxylic functionalities in their side chains can form assemblies like micelles and vesicles. sci-hub.se These studies underscore the potential of the cyclohexane tricarboxylate framework to serve as a fundamental unit in the design of new supramolecular materials.

In the context of crystal engineering, cyclohexane dicarboxylates have been used as ligands to create transition metal coordination polymers. nih.gov In these structures, hydrophobic interactions between the cyclohexane rings play a crucial role in the dense packing of the resulting polymeric chains. nih.gov

Molecular recognition, the specific non-covalent binding of a host molecule to a guest, is a key principle in supramolecular chemistry. The tricarboxylate family of compounds is well-suited for these investigations due to the ability of the carboxylate groups to act as hydrogen bond acceptors.

Studies on dicarboxylic and tricarboxylic acids have shown that they can be selectively bound by synthetic receptors. scilit.comrsc.org The specific arrangement and orientation of the carboxyl groups on the cyclohexane ring create a distinct binding epitope that can be recognized by a complementary host molecule. Furthermore, more complex systems based on a cyclohexane-1,2-diamine scaffold have been synthesized to create macrocycles that exhibit highly enantioselective fluorescent recognition of chiral acids, such as mandelic acid. nih.gov These host molecules can form a cavity that selectively binds one enantiomer of a guest acid over the other, leading to a significant change in fluorescence. nih.gov This principle highlights a promising research avenue for developing sensors based on the cyclohexane tricarboxylate structure.

Interdisciplinary Research with Chemical Engineering and Advanced Manufacturing

The properties of this compound and its derivatives make them valuable in interdisciplinary research involving chemical engineering and advanced manufacturing. The parent compound, Cyclohexane-1,2,4-tricarboxylic acid-1,2-anhydride, is utilized as a curing agent for epoxy resins, demonstrating its role in creating robust thermosetting polymers. mgc.co.jp

Furthermore, cyclohexane polycarboxylic acids are patented for use as plasticizers in the production of plastics with improved toxicological profiles. google.com This positions them as potentially safer alternatives to some traditional phthalate-based plasticizers.

In the realm of advanced materials, polyesters synthesized from cyclohexane dicarboxylic acids are being extensively studied. unibo.it These fully aliphatic polyesters, which combine cyclic and linear segments, are being explored for their thermal stability, mechanical strength, and gas barrier properties. unibo.it By varying the diol used in the polymerization, engineers can fine-tune the material's characteristics for specific applications. unibo.it This research provides a direct model for how this compound could be used as a trifunctional monomer to create cross-linked or branched polyester (B1180765) networks, potentially leading to materials with enhanced durability and thermal resistance.

Table 2: Thermal and Mechanical Properties of Polyesters Based on trans-1,4-Cyclohexanedicarboxylic Acid (CHDA)

| Polymer Name | Co-monomer Diol | Glass Transition Temp. (°C) | Melting Temp. (°C) | Young's Modulus (MPa) |

|---|---|---|---|---|

| Poly(propylene CHDA) | 1,3-propanediol | 43 | 179 | 1250 |

| Poly(butylene CHDA) | 1,4-butanediol | 75 | 215 | 1100 |

| Poly(pentamethylene CHDA) | 1,5-pentanediol | 33 | 128 | 580 |

| Poly(hexamethylene CHDA) | 1,6-hexanediol | 49 | 145 | 550 |

Data derived from studies on related polyester systems to illustrate potential material properties. unibo.it

Q & A

Q. How should researchers address discrepancies in reported thermodynamic properties of cyclohexane-based esters?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.